molecular formula C17H17N3O3 B5178923 (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone

(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone

Cat. No.: B5178923
M. Wt: 311.33 g/mol
InChI Key: WMXZRTNWGBKGAJ-UHFFFAOYSA-N
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Description

(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone: is a complex organic compound that features a pyrazole ring fused with a pyridine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of hydrazine with a β-diketone. The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde. The final step involves the coupling of the pyrazole-pyridine intermediate with a phenolic compound under basic conditions to form the desired methanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(2-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.

    (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-hydroxyphenyl)methanone: Similar structure but with the hydroxyl group in the para position on the phenyl ring.

Uniqueness

  • The presence of both hydroxyl and carbonyl groups in (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone provides unique reactivity and potential for hydrogen bonding, which can influence its biological activity and solubility.

Properties

IUPAC Name

(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-2-13-11-17(23,12-7-9-18-10-8-12)20(19-13)16(22)14-5-3-4-6-15(14)21/h3-10,21,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXZRTNWGBKGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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